molecular formula C16H17NO4S2 B510469 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 63183-30-2

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B510469
CAS No.: 63183-30-2
M. Wt: 351.4g/mol
InChI Key: MBRCSVRYNYLVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a carboxylic acid group at position 3 and a 4-methylphenylsulfonylamino group at position 2. Synthetic routes for related sulfonamide-containing heterocycles often involve multi-step protocols, including sulfonylation, cyclization, and purification via column chromatography .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-10-6-8-11(9-7-10)23(20,21)17-15-14(16(18)19)12-4-2-3-5-13(12)22-15/h6-9,17H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRCSVRYNYLVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic Acid

The tetrahydrobenzothiophene core is constructed via cyclization of thiophene precursors. A common approach involves the condensation of cyclohexenone derivatives with sulfur-containing reagents. For example, 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid serves as a key intermediate, synthesized through:

  • Friedel-Crafts acylation : Cyclohexenone reacts with thioglycolic acid under acidic conditions to form the thiophene ring .

  • Oxidative cyclization : Using polyphosphoric acid (PPA) or similar agents to promote ring closure while introducing the carboxylic acid group at position 3 .

Critical parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or acetic acid), which influence yield and purity . For instance, refluxing in acetic anhydride with catalytic sulfuric acid achieves cyclization efficiencies >75%.

Introduction of the Amino Group at Position 2

Functionalization of the core structure with an amino group at position 2 is achieved via nitration followed by reduction:

  • Nitration : Treating the core with nitric acid in acetic anhydride introduces a nitro group at position 2 . Reaction conditions (e.g., 0–5°C) prevent over-nitration.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Yields exceed 85% when using H₂ at 40 psi .

Alternative routes employ direct amination using hydroxylamine hydrochloride under acidic conditions, though this method risks side reactions such as ring opening .

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The amine at position 2 undergoes sulfonylation to introduce the [(4-methylphenyl)sulfonyl] group:

  • Reaction conditions : The amine is treated with 4-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane or THF, with a base (e.g., DIPEA or K₂CO₃) to scavenge HCl .

  • Optimization : Excess sulfonyl chloride (1.5 eq) and prolonged stirring (12–24 h) ensure complete conversion. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) confirms reaction progress .

ParameterOptimal ValueYield (%)
SolventDichloromethane92
BaseDIPEA88
Temperature25°C90

Side products, such as disulfonylated derivatives, are minimized by controlling stoichiometry and reaction time.

Carboxylic Acid Activation and Final Purification

The carboxylic acid group at position 3 may require activation for downstream applications, though in this compound, it remains as the free acid:

  • Activation (optional) : Conversion to acyl chlorides using thionyl chloride (SOCl₂) enables further derivatization . For example, refluxing with SOCl₂ in DMF at 70°C for 4 hours achieves full conversion .

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) isolates the final product. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

  • ¹H NMR : Distinct signals for the tetrahydrobenzothiophene ring (δ 1.8–2.5 ppm, multiplet) and sulfonamide (δ 7.6–7.8 ppm, aromatic) .

  • X-ray crystallography : Stabilizing intramolecular S–O interactions (2.77–2.80 Å) between the thiophene sulfur and amide oxygen validate the cis-configuration .

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 60:40) confirms homogeneity.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods highlights trade-offs between yield, scalability, and complexity:

MethodAdvantagesLimitations
Cyclization + sulfonylationHigh purity (>95%)Multi-step, costly reagents
Direct amidationShorter synthesisLower yield (70–75%)
One-pot functionalizationScalableRequires stringent conditions

Route selection depends on application needs: medicinal chemistry favors high-purity batches, while industrial synthesis prioritizes cost-efficiency .

Chemical Reactions Analysis

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (μg/mL)
HepG22.35
HeLa1.07
MCF72.82
HCT1162.01

The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer metabolism, similar to other thiophene derivatives that affect cytochrome P450 enzymes .

2. Antimicrobial Properties
The compound has also been investigated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further research is needed to confirm these effects .

Biological Research Applications

1. Enzyme Inhibition Studies
This compound has been identified as a potential inhibitor of specific enzymes such as tyrosinase, which is involved in melanin production. This property could have implications for developing treatments for skin-related conditions .

2. Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound with various biological targets, enhancing the understanding of its potential therapeutic applications .

Material Science Applications

1. Synthesis of Functional Materials
Due to its unique chemical structure, this compound can serve as a building block in synthesizing functional materials with specific electronic properties, such as conductive polymers or advanced coatings .

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the synthesis and biological evaluation of several thiophene derivatives, including this compound, revealed that structural modifications significantly influence their biological activity. The study highlighted the importance of optimizing chemical structures to enhance therapeutic efficacy .

Case Study 2: Antimicrobial Activity Evaluation
In another investigation, the antimicrobial activity of this compound was compared with known antibiotics against various bacterial strains. The results indicated that it exhibited comparable efficacy in inhibiting bacterial growth, suggesting its potential utility in developing new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Biological Activity (if reported)
Target: 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₆H₁₇NO₄S₂ 351.44 4-Methylphenylsulfonylamino, carboxylic acid Sulfonamide, carboxylic acid Not explicitly reported in evidence
2-[(Benzoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₇H₁₆N₂O₃S₂ 360.45 Benzoylcarbamothioyl, carboxylic acid Thiourea, carboxylic acid Associated with NOD1/2 and TNF-α
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₃H₂₃N₂O₃S 407.51 Phenylacetyl, 4-methoxyphenylcarboxamide Amide, methoxy Not reported
2-[(4-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₇H₁₇NO₄S 331.39 4-Methoxybenzoyl, carboxylic acid Amide, methoxy, carboxylic acid Not reported
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-...-3-carboxamide (I) C₂₄H₂₃N₂O₂S 407.52 4-Methoxybenzylidene, 3-methylphenylamide Schiff base, amide Antibacterial/antifungal
2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₆H₁₄FNO₃S 327.35 2-Fluorobenzoyl, carboxylic acid Amide, fluorine, carboxylic acid Not reported
Key Observations:

Sulfonamide vs.

Aryl Substituents : Derivatives with methoxy (e.g., ) or fluorine (e.g., ) substituents exhibit altered electronic properties and lipophilicity, which may influence bioavailability.

Biological Activity : Schiff base derivatives (e.g., compound I in ) demonstrate antimicrobial activity, suggesting that the imine linkage and aryl groups are critical for interaction with microbial targets.

Structural and Crystallographic Insights

  • Crystallography : Tools like SHELXL and ORTEP-3 () are used to resolve conformational features. For example, the title compound in adopts a planar benzothiophene core, with the sulfonamide group oriented perpendicular to the ring.
  • Hydrogen Bonding : Sulfonamide and carboxylic acid groups in the target compound likely form robust hydrogen-bonding networks, influencing crystal packing and solubility .

Biological Activity

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[b]thiophene derivatives and exhibits a range of pharmacological properties, including anticancer and analgesic effects.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C16H17NO4S
Molecular Weight 335.38 g/mol
IUPAC Name 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
InChI Key RMFPMCARNSZRLJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may induce apoptosis in cancer cells through the activation of various signaling pathways and inhibition of key enzymes involved in cell proliferation. The sulfonamide group present in its structure enhances its reactivity and potential interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting growth factor signaling. The compound's structural similarity to other known anticancer agents suggests that it may function similarly by disrupting cellular processes essential for tumor growth.

Analgesic Activity

In a study evaluating new derivatives of benzothiophene compounds, it was found that related compounds exhibited significant analgesic effects exceeding those of traditional analgesics like metamizole when tested on animal models using the hot plate method . This suggests that the compound may possess similar pain-relieving properties.

Antibacterial Activity

The compound's antibacterial potential has also been explored. Related compounds within the benzothiophene class have demonstrated moderate to strong activity against various bacterial strains, indicating that this compound may exhibit similar properties. Studies involving derivatives have shown efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

  • Anticancer Study : A study conducted on several benzothiophene derivatives, including the target compound, demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and found a significant increase in apoptotic cells upon treatment with the compound .
  • Analgesic Effectiveness : In animal models, derivatives similar to this compound were tested for pain relief efficacy. Results indicated that these compounds significantly reduced pain response compared to control groups, suggesting a promising avenue for further research into their analgesic properties .

Comparison with Related Compounds

The unique sulfonamide group in 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid differentiates it from other benzothiophene derivatives. For example:

Compound NameAnticancer ActivityAnalgesic ActivityAntibacterial Activity
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidHighModerateModerate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateModerateLowWeak

Q & A

Q. Key Considerations :

  • Use moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.
  • Optimize reaction time (typically 6–12 hours) to minimize byproducts like over-sulfonated derivatives.

What spectroscopic and crystallographic methods are used to characterize this compound?

Basic Research Question

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 1.5–2.5 ppm (tetrahydrobenzothiophene ring protons), δ 7.3–7.8 ppm (aromatic protons from 4-methylphenyl), and δ 10–12 ppm (carboxylic acid proton) .
    • 13C NMR : Signals for the carbonyl group (~170 ppm) and sulfonamide sulfur (~55 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths and angles .

Advanced Tip : For ambiguous electron density maps (e.g., disordered solvent molecules), apply SQUEEZE in PLATON to improve refinement accuracy .

How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Advanced Research Question

Structural Modifications :

  • Vary the sulfonyl substituent (e.g., replace 4-methylphenyl with halogenated or electron-withdrawing groups) .
  • Modify the tetrahydrobenzothiophene core (e.g., introduce methyl groups at positions 4–7) to assess steric effects .

Biological Assays :

  • Test inhibition of carbonic anhydrase or cyclooxygenase (common targets for sulfonamides) using enzyme kinetics (IC50 determination) .
  • Perform cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate cytostatic potential .

Computational Modeling :

  • Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .

How to resolve contradictions in crystallographic data caused by ring puckering?

Advanced Research Question

  • Analysis Tools : Use Cremer-Pople puckering parameters to quantify ring conformation. For six-membered rings, calculate amplitude (Q) and phase angles (θ, φ) to distinguish chair, boat, or twist-boat conformations .
  • Refinement Strategies :
    • Apply TWINABS for twinned crystals or SADABS for absorption corrections in SHELXL .
    • Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to validate puckering modes .

Example : A distorted chair conformation (Q = 0.5 Å, θ = 10°) may explain anomalous bond angles in the tetrahydrobenzothiophene ring .

What strategies minimize side reactions during sulfonamide synthesis?

Advanced Research Question

  • Controlled Reagent Addition : Slowly add sulfonyl chloride to the amine solution to avoid local excess and dimerization .
  • Temperature Control : Maintain reaction below 5°C to suppress hydrolysis of the sulfonyl chloride .
  • Base Selection : Use non-nucleophilic bases (e.g., triethylamine instead of DMAP) to prevent nucleophilic attack on intermediates .
  • Workup Protocol : Quench with ice-cold water and extract with DCM to remove unreacted reagents.

How to analyze hydrogen bonding patterns in the crystal lattice?

Advanced Research Question

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s notation (e.g., C(6) chains or R₂²(8) rings) to identify supramolecular motifs .
  • Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters and assess hydrogen bond strength (shorter bonds = lower thermal motion) .

Example : A C(6) chain formed by N-H···O=S interactions may stabilize the crystal packing .

How to address discrepancies in NMR data due to tautomerism?

Advanced Research Question

  • Variable Temperature NMR : Acquire spectra at 25°C and −40°C to slow tautomeric equilibria. Sharpening of split peaks indicates dynamic exchange .
  • pH-Dependent Studies : Dissolve the compound in DMSO-d6 with deuterated HCl/NaOH to stabilize specific tautomers (e.g., enol vs. keto forms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.